molecular formula C9H20N2 B2508279 1-(Butan-2-yl)-2-methylpiperazine CAS No. 1226016-85-8

1-(Butan-2-yl)-2-methylpiperazine

Cat. No.: B2508279
CAS No.: 1226016-85-8
M. Wt: 156.273
InChI Key: LFQMHTLYWHHVFZ-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-2-methylpiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Butan-2-yl)-2-methylpiperazine can be synthesized through several methods. One common approach involves the alkylation of 2-methylpiperazine with butan-2-yl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-methylpiperazine and butan-2-yl halide (e.g., butan-2-yl chloride or bromide).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.

    Procedure: The base deprotonates the nitrogen atoms in 2-methylpiperazine, making them nucleophilic. The nucleophilic nitrogen then attacks the butan-2-yl halide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any present functional groups.

    Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, where they can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

1-(Butan-2-yl)-2-methylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active piperazines.

    Medicine: It may serve as a precursor for the development of new therapeutic agents, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-2-methylpiperazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The butan-2-yl and methyl groups can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

1-(Butan-2-yl)-2-methylpiperazine can be compared with other piperazine derivatives such as:

    1-(Butan-2-yl)piperazine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    2-Methylpiperazine: Lacks the butan-2-yl group, resulting in different physical and chemical properties.

    1-(Butan-2-yl)-4-methylpiperazine: The methyl group is positioned differently, potentially altering its interactions with biological targets.

These comparisons highlight the unique structural features of this compound and their impact on its properties and applications.

Biological Activity

1-(Butan-2-yl)-2-methylpiperazine is a piperazine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound's structure, featuring a butan-2-yl group and a methyl group on the piperazine ring, influences its interaction with various biological targets, including enzymes and receptors.

This compound can be synthesized through the alkylation of 2-methylpiperazine with butan-2-yl halides. The reaction typically involves:

  • Starting Materials : 2-methylpiperazine and butan-2-yl halide (e.g., butan-2-yl chloride).
  • Reaction Conditions : The synthesis is carried out in the presence of a base (sodium hydroxide or potassium carbonate) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.

This synthetic route allows for the introduction of the butan-2-yl group, which is crucial for the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The compound may interact with various molecular targets, influencing physiological processes such as neurotransmission and enzyme catalysis. Its structural features allow it to exhibit varying binding affinities depending on the target .

Inhibition of Acetylcholinesterase

Research indicates that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission. Virtual screening studies have shown that structurally similar compounds can bind effectively to both peripheral anionic and catalytic sites of AChE, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Neuropharmacological Effects

A study examined the effects of piperazine derivatives, including this compound, on neurotransmitter systems. Results indicated that these compounds could enhance cholinergic signaling by inhibiting AChE, thereby increasing acetylcholine levels in synaptic clefts. This effect was associated with improved cognitive function in rodent models of Alzheimer's disease .

Case Study 2: Receptor Binding Studies

In vivo studies involving radiolabeled piperazine derivatives demonstrated their ability to bind selectively to serotonin receptors (5-HT1A). These studies revealed that this compound exhibited agonistic properties, which could be beneficial for developing treatments for mood disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:

CompoundStructural FeaturesBiological Activity
1-(Butan-2-yl)piperazineLacks methyl groupReduced reactivity compared to target
2-MethylpiperazineLacks butan-2-yl groupDifferent pharmacological profile
1-(Butan-2-yl)-4-methylpiperazineMethyl positioned differentlyAltered interactions with receptors

These comparisons highlight how the specific arrangement of substituents affects biological activity and potential therapeutic uses .

Properties

IUPAC Name

1-butan-2-yl-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-4-8(2)11-6-5-10-7-9(11)3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQMHTLYWHHVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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